2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid
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Overview
Description
2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid is a versatile chemical compound with a molecular formula of C10H15NO4 and a molecular weight of 213.23 g/mol . This compound is known for its unique properties and diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid typically involves the reaction of 1-acryloyl-4-piperidinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester linkage between the hydroxyl group of 1-acryloyl-4-piperidinol and the carboxyl group of chloroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial production include bases such as sodium hydroxide or potassium carbonate to facilitate the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Prop-2-enoylpiperidin-4-yl)oxypropanoic acid
- 2-(1-Prop-2-enoylpiperidin-4-yl)oxybutanoic acid
- 2-(1-Prop-2-enoylpiperidin-4-yl)oxypentanoic acid
Uniqueness
2-(1-Prop-2-enoylpiperidin-4-yl)oxyacetic acid is unique due to its specific ester linkage and the presence of both an acryloyl group and a piperidine ring. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(1-prop-2-enoylpiperidin-4-yl)oxyacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-9(12)11-5-3-8(4-6-11)15-7-10(13)14/h2,8H,1,3-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFQSISPPHSJDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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